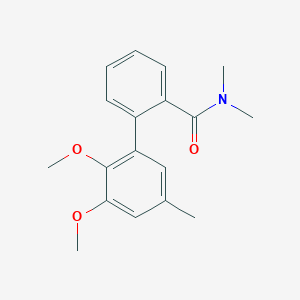
8-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as caffeine, is a natural stimulant that is consumed worldwide. It is found in various food and beverages such as coffee, tea, and chocolate. Caffeine is also used in medicine to treat migraines, respiratory depression, and neonatal apnea.
作用机制
Caffeine acts as a central nervous system stimulant by blocking the adenosine receptors in the brain. Adenosine is a neurotransmitter that promotes sleep and suppresses arousal. Caffeine blocks the adenosine receptors, which leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This results in increased alertness and arousal.
Biochemical and Physiological Effects
Caffeine has various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and metabolic rate. It also stimulates the release of adrenaline, which leads to increased glucose production and mobilization of fatty acids. Caffeine has been shown to have a diuretic effect, which increases urine production. Additionally, caffeine has been found to have antioxidant properties, which may protect against oxidative stress.
实验室实验的优点和局限性
Caffeine is widely used in laboratory experiments due to its well-known effects on the body. It is easy to administer and has a relatively short half-life. However, caffeine can have different effects on different individuals, which can lead to variability in experimental results. Additionally, caffeine can have a dose-dependent effect, which can make it challenging to determine the optimal dose for a particular experiment.
未来方向
There are several areas of research that can be explored regarding caffeine. One area is the potential therapeutic effects of caffeine in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area is the effect of caffeine on the gut microbiome and its potential role in the prevention of gastrointestinal diseases. Additionally, the use of caffeine as a performance-enhancing drug in athletes is an area of ongoing research.
Conclusion
Caffeine is a natural stimulant that has been extensively studied for its various biological effects. It acts as a central nervous system stimulant by blocking the adenosine receptors in the brain. Caffeine has been found to have a positive effect on cognitive function, physical performance, and potential therapeutic effects in the treatment of various diseases. While caffeine is widely used in laboratory experiments, its dose-dependent effect and variability in individual response can make it challenging to determine the optimal dose for a particular experiment. There are several areas of research that can be explored regarding caffeine, including its potential therapeutic effects and performance-enhancing properties.
合成方法
Caffeine can be synthesized by various methods such as extraction from natural sources, chemical synthesis, and biotechnological methods. The most common method is the extraction from natural sources, where caffeine is extracted from tea leaves, coffee beans, and cocoa beans. Chemical synthesis involves the reaction of theobromine with dimethyl urea, while biotechnological methods involve the use of microorganisms to produce caffeine.
科学研究应用
Caffeine has been extensively studied for its various biological effects. It has been found to have a positive effect on cognitive function, including increased alertness, attention, and memory. Caffeine has also been shown to improve physical performance, reduce fatigue, and enhance endurance. Additionally, caffeine has been studied for its potential therapeutic effects in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
属性
IUPAC Name |
8-benzyl-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-17-11-10(12(18)16-13(17)19)14-9(15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBAYFNPPVVSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)
![4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5681751.png)
![(3S*,4R*)-1-[3-(5-fluoro-1H-benzimidazol-2-yl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5681765.png)
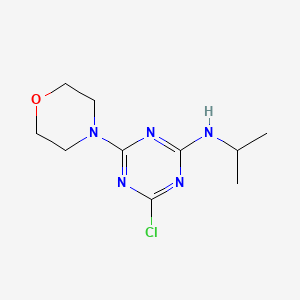
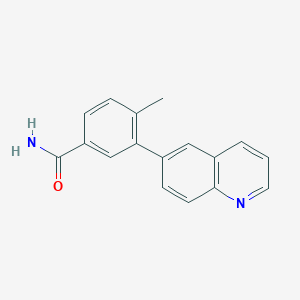
![(1S*,5R*)-6-(1H-indol-3-ylacetyl)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681781.png)
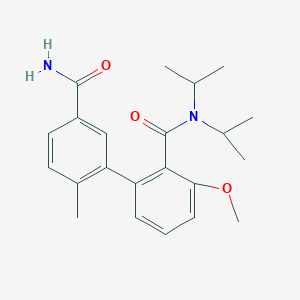
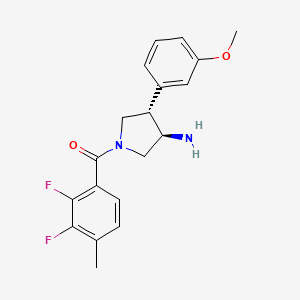
![1-(2-furylmethyl)-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5681799.png)
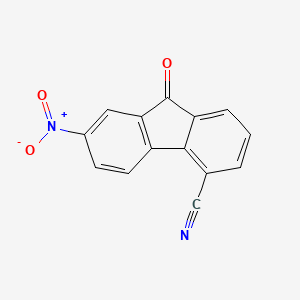

![rel-(3aR,6aR)-3a-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5681829.png)
![1-{1-benzyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}cyclopropanecarboxamide](/img/structure/B5681835.png)
